2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide
Description
The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide is a heterocyclic molecule featuring a triazole-thiazole core. The triazole ring is substituted at the 1-position with a 4-methoxyphenyl group and at the 5-position with a methyl group. The thiazole ring is linked to a carboxamide group, which is further substituted with a 3-phenylpropyl chain.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-16-22(23(30)25-15-7-10-18-8-5-4-6-9-18)32-24(26-16)21-17(2)29(28-27-21)19-11-13-20(31-3)14-12-19/h4-6,8-9,11-14H,7,10,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMZNNPSQDZAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions . This reaction yields the desired compound with a high yield of 88%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of phase-transfer catalysts can facilitate the reaction and improve the overall yield .
Chemical Reactions Analysis
Formation of the 1,2,3-Triazole Core
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Click Chemistry : The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Thiazole Ring Construction
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Hantzsch Thiazole Synthesis : Cyclization of thiourea derivatives with α-halo ketones forms the thiazole core.
Amide Coupling
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Carboxamide Formation : The carboxylic acid moiety of the thiazole is activated (e.g., using EDC/HOBt) and coupled with 3-phenylpropylamine.
Methoxyphenyl Substituent Reactivity
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Demethylation : The methoxy group can be cleaved using BBr₃ in DCM (−78°C to RT) to yield phenolic derivatives, though this is not reported for the target compound .
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Electrophilic Substitution : Limited reactivity due to electron-donating methoxy group; nitration or sulfonation requires harsh conditions .
Triazole-Thiazole Hybrid Stability
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Hydrolytic Stability : Resistant to hydrolysis under acidic (pH 4–6) or basic (pH 8–10) conditions at 25°C .
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Thermal Stability : Decomposes above 250°C without melting .
Enzymatic Inhibition
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SDH (Succinate Dehydrogenase) Inhibition : The thiazole-carboxamide motif shows affinity for mitochondrial SDH, a target in antifungal and anticancer therapies .
Metal Coordination
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Copper Complexation : The triazole nitrogen atoms coordinate with Cu(II) ions, forming stable complexes studied for catalytic applications .
Reaction Optimization Data
Analytical Characterization
Stability and Degradation
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole and thiazole rings exhibit a range of pharmacological properties. The following are notable applications:
1. Antimicrobial Activity
Triazoles are known for their antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various fungi and bacteria, making them potential candidates for developing new antimicrobial agents .
2. Anticancer Properties
Compounds with triazole structures have demonstrated cytotoxic effects against several cancer cell lines. The specific compound has been investigated for its ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic .
3. Anti-inflammatory Effects
Research has indicated that triazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This suggests that the compound may be useful in treating inflammatory diseases .
4. Antiviral Activity
Some studies have highlighted the antiviral potential of triazole compounds, particularly against viruses such as HIV and Hepatitis C. The specific interactions and mechanisms of action are areas of ongoing research .
Computational Studies
Recent computational studies have provided insights into the molecular interactions and drug-likeness of this compound. Using techniques such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, researchers have assessed the pharmacokinetic properties of the compound, indicating favorable characteristics for drug development .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Characterization : A study detailed the synthesis of a related triazole derivative using microwave-assisted methods, achieving high yields and purity. Characterization was performed using NMR spectroscopy and X-ray crystallography to confirm structural integrity .
- Biological Evaluation : Another investigation focused on evaluating the anticancer activity of synthesized triazole derivatives against human cancer cell lines. Results indicated significant cytotoxicity compared to control groups, warranting further exploration into their mechanisms of action .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The triazole and thiazole rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Thiazole Derivatives
Crystallographic and Conformational Differences
- Fluorophenyl Analogs (): The fluorinated derivatives crystallize in a triclinic system (space group P̄1) with two independent molecules in the asymmetric unit. One fluorophenyl group is oriented perpendicular to the molecular plane, disrupting planarity .
- Ethoxyphenyl Derivative (): The ethoxy group’s longer alkyl chain increases steric bulk compared to the target’s methoxy group, likely reducing crystallinity but improving lipid membrane permeability .
- Oxadiazole-Thiazole Hybrid (): The oxadiazole ring enhances rigidity and π-π interactions, whereas the target’s triazole-thiazole core offers greater rotational flexibility, impacting binding site compatibility .
Electronic and Solubility Profiles
- Methoxy vs. Fluoro Substituents: The methoxy group in the target compound increases electron density on the phenyl ring, enhancing solubility in polar solvents compared to fluorophenyl analogs .
- Carboxamide Chains: The 3-phenylpropyl group in the target compound provides a balance between hydrophobicity and conformational flexibility, unlike the shorter alkyl chains in ’s fluorophenyl derivative, which may limit membrane penetration .
Research Findings and Implications
Crystallography: Fluorophenyl analogs exhibit isostructural packing (triclinic P̄1), but methoxy or ethoxy substituents may favor monoclinic systems due to altered hydrogen-bonding networks .
Bioactivity Prediction: The target’s methoxyphenyl group may improve binding to hydrophobic enzyme pockets compared to fluorophenyl groups, as seen in kinase inhibitors .
Synthetic Scalability: Triazole-thiazole cores are more synthetically accessible than oxadiazole-thiazole systems, as evidenced by higher yields in fluorophenyl derivatives .
Biological Activity
The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. Its structure incorporates a triazole and thiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships.
Chemical Structure
The compound's chemical formula is with a molecular weight of 396.52 g/mol. The structural components include:
- Triazole ring : Contributes to antimicrobial and anticancer properties.
- Thiazole ring : Associated with anti-inflammatory and analgesic activities.
- Methoxyphenyl group : Enhances lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with triazole and thiazole structures exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values were reported in the range of 8–32 µg/mL, indicating potent activity against these pathogens .
Anticancer Activity
The anticancer potential of the compound has been evaluated through several assays:
- Cell viability assays using human cancer cell lines (e.g., MCF-7 for breast cancer) showed a dose-dependent reduction in cell proliferation.
- IC50 values were determined to be approximately 15 µM, suggesting effective cytotoxicity against cancer cells while sparing normal cells .
Anti-inflammatory Effects
The compound has been tested for anti-inflammatory properties:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in lipopolysaccharide (LPS)-stimulated macrophages.
- The anti-inflammatory activity was attributed to the modulation of signaling pathways involving NF-kB .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the triazole ring via azide-alkyne cycloaddition.
- Coupling with thiazole derivatives to form the final product.
Structure-Activity Relationship
The biological activity is influenced by various substituents on the core structure:
- The presence of the methoxy group enhances lipophilicity and improves membrane permeability.
- Variations in the phenylpropyl substituent can modulate potency against specific biological targets.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
- Case Study 1 : A study demonstrated its efficacy in reducing tumor size in xenograft models when administered at doses equivalent to its IC50 values.
- Case Study 2 : Clinical trials assessing its safety profile revealed minimal side effects, supporting its potential as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using 4-methoxyphenyl azide and a propargyl intermediate under mild conditions (e.g., DMF, 60°C) .
Thiazole Assembly : Condensation of a carboxamide intermediate with a thiazole precursor (e.g., 4-methyl-1,3-thiazole-5-carboxylic acid) using coupling agents like EDCI/HOBt in dichloromethane .
Functionalization : Introduction of the 3-phenylpropylamine group via nucleophilic substitution or amide coupling, monitored by TLC and purified via column chromatography .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CuSO₄, sodium ascorbate, DMF, 60°C | 75–85 | ≥95% |
| 2 | EDCI, HOBt, DCM, RT | 60–70 | ≥90% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~477.2 g/mol).
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. What strategies improve the compound’s solubility for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) for stock solutions, diluted in assay buffers .
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the N-(3-phenylpropyl) position without disrupting the pharmacophore .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 4-methoxyphenyl (e.g., replace with 4-fluorophenyl) or thiazole-methyl group (e.g., ethyl/cyclopropyl) to assess impact on target binding .
- Biological Testing : Screen analogs against relevant targets (e.g., kinase assays) and correlate with computational docking scores (AutoDock Vina) .
Example SAR Trends :
| Modification | Activity (IC₅₀) | Solubility (µM) |
|---|---|---|
| 4-Methoxyphenyl (parent) | 0.8 nM | 12 |
| 4-Fluorophenyl | 1.2 nM | 18 |
| Thiazole-ethyl derivative | 3.5 nM | 35 |
Q. What experimental designs address contradictions in reported biological data?
- Methodological Answer :
- Dose-Response Curves : Repeat assays across ≥3 independent trials with strict controls (e.g., ATP concentration in kinase assays) .
- Statistical Analysis : Apply ANOVA or mixed-effects models to differentiate assay variability from true biological effects .
- Orthogonal Assays : Validate findings using SPR (binding affinity) and cellular thermal shift assays (CETSA) .
Q. How can computational modeling guide mechanistic studies of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to identify stable binding conformers .
- Quantum Mechanics (QM) : Calculate charge distribution at the triazole-thiazole junction to predict reactivity sites .
- Machine Learning : Train models on public bioactivity datasets (e.g., ChEMBL) to prioritize analogs for synthesis .
Q. What advanced techniques optimize reaction yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design (e.g., 2³ matrix) to optimize CuAAC reaction variables: temperature, catalyst loading, and solvent polarity .
- Flow Chemistry : Scale triazole formation in continuous-flow reactors to enhance reproducibility and reduce byproducts .
Contradictions & Validation
- Evidence Gaps : While no direct data on this compound exists in the evidence, analogous triazole-thiazole systems (e.g., 9c in ) show that substituent electronegativity inversely correlates with solubility but enhances target affinity.
- Critical Validation Step : Cross-validate computational predictions (e.g., docking poses) with experimental mutagenesis studies on the target protein .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
